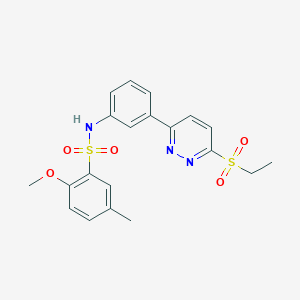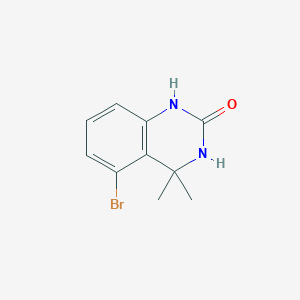![molecular formula C8H15NO B2903908 (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane CAS No. 2174002-33-4](/img/structure/B2903908.png)
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane is a chemical compound that belongs to the class of bicyclic compounds known as tropanes. This compound has gained significant attention in recent years due to its potential in the field of medicinal chemistry.1.0]heptane.
Mécanisme D'action
The mechanism of action of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves its ability to bind to muscarinic receptors in the brain. This binding leads to the inhibition of the action of acetylcholine, which is a neurotransmitter that is involved in various physiological processes such as memory, learning, and muscle contraction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its activity as a muscarinic receptor antagonist. It has been found to have significant effects on the central nervous system, including the ability to improve cognitive function and memory. It has also been found to have potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane is its potential as a muscarinic receptor antagonist. This makes it a potential candidate for the treatment of various diseases. However, one of the main limitations of this compound is its toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane. One of the main areas of focus is the development of new and more efficient synthesis methods. Another area of focus is the study of the compound's potential as a treatment for various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of (1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane involves a series of chemical reactions. One of the most common methods of synthesis involves the reaction of tropinone with formaldehyde and methanol in the presence of hydrochloric acid. This reaction leads to the formation of the desired compound, this compound.
Applications De Recherche Scientifique
(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to have significant activity as a muscarinic receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
(1R,6S,7R)-7-(methoxymethyl)-3-azabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-5-8-6-2-3-9-4-7(6)8/h6-9H,2-5H2,1H3/t6-,7+,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYFMLBKMVBPS-XLPZGREQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@H]1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2903826.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2903830.png)
![N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2903831.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2903836.png)

![6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2903838.png)
![(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2903843.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)

![2-[[2-(3,4-Dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid](/img/structure/B2903848.png)